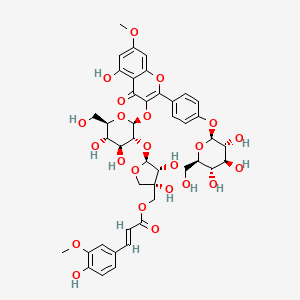
3,4-Dimethylbenzylzinc chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3,4-Dimethylbenzylzinc chloride (MFCD02260147) is an organozinc reagent commonly used in organic synthesis. It is known for its reactivity and utility in various chemical transformations, particularly in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,4-Dimethylbenzylzinc chloride can be synthesized through the reaction of 3,4-dimethylbenzyl chloride with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the zinc reagent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 3,4-Dimethylbenzylzinc chloride can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new carbon-carbon bonds.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Negishi coupling, to form biaryl compounds.
Common Reagents and Conditions:
Reagents: Palladium catalysts, ligands, and various electrophiles like aryl halides.
Conditions: Typically, these reactions are carried out under an inert atmosphere at elevated temperatures.
Major Products: The major products formed from these reactions are often complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,4-Dimethylbenzylzinc chloride is widely used in organic synthesis for the construction of complex molecular architectures. It is particularly valuable in the synthesis of natural products and pharmaceuticals.
Biology: In biological research, this compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: While not directly used as a drug, the synthetic intermediates and final products derived from reactions involving this compound have potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3,4-dimethylbenzylzinc chloride involves the formation of a reactive organozinc intermediate. This intermediate can participate in various chemical reactions, primarily through nucleophilic attack on electrophilic centers. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Vergleich Mit ähnlichen Verbindungen
- Benzylzinc chloride
- 2,4-Dimethylbenzylzinc chloride
- 4-Methylbenzylzinc chloride
Comparison: Compared to other similar compounds, 3,4-dimethylbenzylzinc chloride offers unique reactivity due to the presence of two methyl groups on the benzyl ring. This structural feature can influence the steric and electronic properties of the compound, making it more suitable for certain types of chemical transformations.
Eigenschaften
Molekularformel |
C9H11ClZn |
|---|---|
Molekulargewicht |
220.0 g/mol |
IUPAC-Name |
chlorozinc(1+);4-methanidyl-1,2-dimethylbenzene |
InChI |
InChI=1S/C9H11.ClH.Zn/c1-7-4-5-8(2)9(3)6-7;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
CSMMYHZBERVPRA-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C=C(C=C1)[CH2-])C.Cl[Zn+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H,4H,5H,6H-pyrrolo[2,3-c]pyrrol-6-one](/img/structure/B13909500.png)
![4-Fluoropyrazolo[1,5-A]pyridine](/img/structure/B13909507.png)




![4-methyl-1-(1H-pyrrol-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13909540.png)

![1-[(4-Chlorophenoxy)acetyl]-2-methylpiperazine hydrochloride](/img/structure/B13909549.png)

![1-O-tert-butyl 5-O-methyl 4-[[(1R)-1-phenylethyl]amino]-3,6-dihydro-2H-pyridine-1,5-dicarboxylate](/img/structure/B13909561.png)



